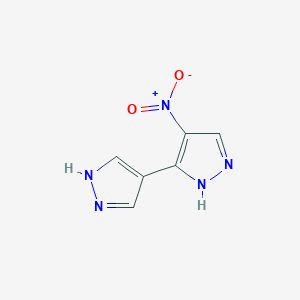
4-NITRO-1H,1'H-3,4'-BIPYRAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is a compound belonging to the class of nitropyrazoles, which are known for their high energy content, sensitivity, and thermal stability.
准备方法
The synthesis of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves several methods, including the cine substitution of N-nitro groups and the modification of C-nitro groups. One common method involves the nitration of 4,4’-dinitro-1H,1’H-3,3’-bipyrazole . The reaction conditions typically include the use of nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate . Industrial production methods often involve large-scale nitration processes under controlled conditions to ensure safety and efficiency .
化学反应分析
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher nitro derivatives.
Substitution: Common reagents for substitution reactions include bromine and sodium hydroxide, which can replace nitro groups with other functional groups. The major products formed from these reactions include aminonitropyrazoles and other polynitro derivatives.
科学研究应用
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form amino groups, which then interact with various molecular pathways to exert their effects . The compound’s high energy content and thermal stability make it effective in applications requiring controlled energy release .
相似化合物的比较
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is unique due to its combination of high energy content, sensitivity, and thermal stability. Similar compounds include:
4,4’-dinitro-1H,1’H-3,3’-bipyrazole: Known for its high thermal stability and use in energetic materials.
1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole: Notable for its high detonation performance and mechanical insensitivity.
4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole: Used in the synthesis of high-energy materials with excellent densities and detonation properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility and uniqueness of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE.
生物活性
4-NITRO-1H,1'H-3,4'-BIPYRAZOLE is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a bipyrazole structure with a nitro group that significantly influences its reactivity and biological activity. The presence of the nitro group is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biological processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer properties.
- Molecular Docking Studies : Recent studies indicate that this compound exhibits significant binding affinity towards targets such as the SARS-CoV-2 main protease, suggesting potential antiviral properties .
Antimicrobial Properties
Research has demonstrated that this compound possesses notable antimicrobial activities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Case Study 1: Antiviral Activity
In a study investigating the antiviral properties of various pyrazole derivatives, this compound was highlighted for its ability to inhibit the replication of SARS-CoV-2. Molecular docking studies revealed favorable binding interactions with the viral protease .
Case Study 2: Antibacterial Efficacy
A comprehensive evaluation of the antibacterial effects of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited biofilm formation at concentrations below its MIC, indicating its potential utility in treating chronic infections associated with biofilms .
Pharmacokinetic Properties
The compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties such as good oral bioavailability. Studies have indicated that it exhibits moderate solubility and permeability characteristics essential for drug development .
属性
IUPAC Name |
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)5-3-9-10-6(5)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAXHZQPUJJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














